molecular formula C14H14N2O3 B2455243 (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione CAS No. 2137090-35-6

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione

Cat. No.: B2455243
CAS No.: 2137090-35-6
M. Wt: 258.277
InChI Key: VKSDUEUIONRUIC-GFCCVEGCSA-N
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Description

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its octahydropyrrolo[1,2-a]piperazine core, which is fused with a benzyl group and three ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrrolo[1,2-a]piperazine core, followed by the introduction of the benzyl group and the formation of the trione functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme binding and receptor activity.

    Industry: Its chemical properties may be exploited in the development of new materials, catalysts, or other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione: Lacks the benzyl group but shares the core structure.

    2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar structure with one less ketone group.

    2-benzyl-pyrrolo[1,2-a]piperazine-1,4,7-trione: Similar structure but without the octahydro modification.

Uniqueness

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is unique due to its specific stereochemistry and the presence of three ketone functionalities, which provide distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(8aR)-2-benzyl-3,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDUEUIONRUIC-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137090-35-6
Record name (8aR)-2-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4,7-trione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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